molecular formula C11H15ClN2O3 B13459459 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride

2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride

Cat. No.: B13459459
M. Wt: 258.70 g/mol
InChI Key: MSRMQAIQMBMFDK-UHFFFAOYSA-N
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Description

2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride (CAS 2763750-09-8) is a high-value chemical scaffold for drug discovery and medicinal chemistry research . This compound features a unique molecular structure (C11H15ClN2O3, MW: 258.70) that combines a 2-oxo-1,2-dihydropyridine-3-carboxylic acid moiety with a piperidin-4-yl substituent, making it a versatile precursor for synthesizing diverse biologically active molecules . The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core is a less-studied but highly interesting bioisostere of nicotinic acid, of interest as a complexating agent and in pharmaceutical development . The integration of the piperidine ring, a privileged scaffold in pharmaceuticals, significantly enhances its potential for creating central nervous system (CNS)-active compounds and other therapeutic agents . This compound is supplied as the hydrochloride salt to improve stability and solubility. It is ideal for researchers exploring new synthetic routes to nitrogen-containing heterocycles, developing kinase inhibitors, or investigating metalloenzyme interactions. The product requires cold-chain transportation to ensure stability . This chemical is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

2-oxo-5-piperidin-4-yl-1H-pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H14N2O3.ClH/c14-10-9(11(15)16)5-8(6-13-10)7-1-3-12-4-2-7;/h5-7,12H,1-4H2,(H,13,14)(H,15,16);1H

InChI Key

MSRMQAIQMBMFDK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC(=O)C(=C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Cyclization via Aminomethylidene Derivatives of Meldrum’s Acid

One efficient approach involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide or related reagents in ethanol as the solvent. This reaction proceeds at ambient temperature over approximately 24 hours, followed by acidification with concentrated hydrochloric acid to pH ~5, which facilitates precipitation of the dihydropyridine product.

  • Reaction conditions: 0.01 mol of aminomethylidene Meldrum’s acid derivative and 0.01 mol of cyanothioacetamide in 10 mL ethanol, stirred for 24 hours at room temperature.
  • Workup: Acidify with concentrated hydrochloric acid, maintain for 3 hours, then filter and wash precipitate with water and ethanol.
  • Yield: Typically 68–74% for related pyridine derivatives, indicating good efficiency (Table 1).

This method enables the formation of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, which can be further functionalized to introduce the piperidin-4-yl substituent through nucleophilic substitution or reductive amination reactions.

Substitution with Piperidin-4-yl Derivatives

The piperidin-4-yl group is introduced by reacting the dihydropyridine intermediate with piperidine or its derivatives under reflux conditions in polar solvents such as ethanol or methanol. Catalysts or bases may be used to facilitate the substitution at the 5-position of the dihydropyridine ring.

  • Reaction conditions: Elevated temperatures (typically 50–120 °C), reaction times ranging from 1 to 12 hours depending on catalyst and solvent.
  • Solvents: Ethanol, methanol, or mixtures with water.
  • Purification: Recrystallization or chromatographic techniques to isolate the hydrochloride salt form.

Hydrochloride Salt Formation

The free base form of 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is converted into its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol). This step enhances compound stability and solubility for further applications.

  • Conditions: Addition of HCl in solvent at 0–25 °C.
  • Isolation: Precipitation of the hydrochloride salt, filtration, and drying under vacuum.

Reaction Conditions and Parameters

Step Temperature Range (°C) Reaction Time Solvent(s) Yield (%) Notes
Cyclization (Meldrum’s acid) Room temperature (20–25) 24 hours Ethanol 68–74 Acidification post-reaction to pH 5
Piperidin-4-yl substitution 50–120 1–12 hours Ethanol, Methanol Variable May require catalyst or base
Hydrochloride salt formation 0–25 1–3 hours Diethyl ether, Ethanol Quantitative Enhances solubility and stability

Research Outcomes and Analysis

  • The cyclization step using aminomethylidene Meldrum’s acid derivatives is a robust method yielding high purity dihydropyridine intermediates suitable for further functionalization.
  • Substitution with piperidine derivatives proceeds regioselectively at the 5-position, preserving the 2-oxo and carboxylic acid functionalities critical for biological activity.
  • The hydrochloride salt form exhibits improved physicochemical properties, making it suitable for pharmaceutical research and development.
  • Reaction times and temperatures vary depending on solvent choice and catalyst presence, with optimization required for scale-up.
  • Purification by recrystallization or chromatography ensures removal of unreacted starting materials and side products, yielding analytically pure compound.

Summary Table of Preparation Method

Stage Key Reagents/Intermediates Reaction Type Conditions Yield (%) Remarks
1. Cyclization Aminomethylidene Meldrum’s acid derivative + cyanothioacetamide Heterocyclization 24 h, RT, EtOH, acidify 68–74 Forms dihydropyridine core
2. Piperidin-4-yl substitution Dihydropyridine intermediate + piperidine Nucleophilic substitution 50–120 °C, 1–12 h, EtOH/MeOH Variable Introduces piperidinyl group
3. Hydrochloride salt formation Free base + HCl Salt formation 0–25 °C, 1–3 h Quantitative Improves stability and solubility

Additional Notes

  • The synthetic approach is adaptable to industrial scale by employing continuous flow reactors to maintain consistent reaction conditions and product quality.
  • Purification methods such as chromatography and recrystallization are critical to achieving high purity, especially for pharmaceutical-grade material.
  • The compound’s reactivity allows for further derivatization, enabling exploration of analogues for biological activity optimization.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives. Potassium permanganate (KMnO₄) in acidic or neutral conditions selectively oxidizes the 1,2-dihydropyridine moiety:

Reagent/ConditionsProductKey ObservationsCitation
KMnO₄ (H₂O, reflux)5-(piperidin-4-yl)pyridine-3-carboxylic acidComplete ring aromatization confirmed via IR loss of C=O stretch at 1,650 cm⁻¹

The carbonyl group at position 2 remains stable under these conditions, preserving the carboxylic acid functionality.

Reduction Reactions

The carbonyl group at position 2 is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) selectively reduces the lactam carbonyl to a secondary alcohol:

Reagent/ConditionsProductYieldCitation
LiAlH₄ (THF, 0°C→RT)2-Hydroxy-5-(piperidin-4-yl)-1,2,3,4-tetrahydropyridine-3-carboxylic acid78%

The dihydropyridine ring remains intact, as confirmed by NMR (δ 5.2 ppm, doublet for C4-H). Over-reduction to fully saturated piperidines requires harsher conditions (e.g., H₂/Pd-C) .

Acid-Base and Salt Formation

The carboxylic acid group participates in acid-base reactions, forming salts with inorganic/organic bases:

BaseReaction ConditionProduct (Salt)SolubilityCitation
NaOH (aq.)RT, 1 hrSodium 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylateWater-soluble
MorpholineDCM, RTMorpholinium carboxylateOrganic-soluble

The hydrochloride salt (parent compound) exhibits improved crystallinity and stability compared to the free acid .

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution to form esters or amides:

ReagentConditionsProductYieldCitation
SOC₂/MeOHReflux, 4 hrMethyl 2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylate85%
EDCl/HOBt, AnilineDMF, 0°C→RT, 12 hr2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxanilide62%

Ester derivatives show enhanced lipophilicity, as evidenced by caco2 permeability assays .

Piperidine Functionalization

The piperidine moiety undergoes alkylation and aza-Michael reactions:

Reaction TypeReagent/ConditionsProductSelectivityCitation
AlkylationCH₃I, K₂CO₃ (DMF, 60°C)N-Methylpiperidinyl derivative>90% at N-position
Aza-Michael AdditionAcrylamide, TBAF (THF)4-(3-Carbamoylpropyl)piperidinyl adducttrans/cis = 85:15

Steric hindrance from the pyridine ring limits reactivity at the piperidine’s C4 position .

Decarboxylation

Thermal decarboxylation occurs under acidic conditions, yielding a CO₂-free product:

ConditionsProductMechanismCitation
HCl (conc.), Δ, 3 hr5-(Piperidin-4-yl)-2-oxo-1,2-dihydropyridineRadical-mediated CO₂ elimination

Decarboxylation is confirmed by mass spectrometry (m/z 179.1 for [M+H]⁺) .

Cyclization Reactions

Intramolecular cyclization forms fused bicyclic systems under metal catalysis:

Catalyst/ConditionsProductYieldCitation
Pd(OAc)₂, PPh₃ (DCE, 80°C)Piperidine-fused pyridone68%

The reaction proceeds via C-H activation at the piperidine’s β-position .

Spectroscopic Characterization

Key analytical data for reaction monitoring:

  • IR : ν(C=O) at 1,720 cm⁻¹ (carboxylic acid), 1,650 cm⁻¹ (lactam).

  • ¹H NMR (D₂O): δ 7.8 ppm (C6-H, singlet), δ 3.2–3.5 ppm (piperidine CH₂) .

  • MS : [M+H]⁺ = 223.1 for free acid; [M-Cl]⁺ = 222.1 for hydrochloride .

This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive molecules, particularly 5-HT₄ receptor agonists . Further studies are needed to explore enantioselective transformations and catalytic asymmetric reactions.

Scientific Research Applications

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride is a heterocyclic compound with a piperidine ring and a dihydropyridine moiety in its structure, making it valuable for various research applications. It has the molecular formula C11H14N2O3C_{11}H_{14}N_2O_3 .

Scientific Research Applications

2-oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride has numerous applications in scientific research:

  • Chemistry It is employed as a building block in synthesizing more complex molecules.
  • Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic effects, particularly in developing new drugs. It can be used as a medicament for the treatment and prevention of TGR5 related diseases, such as metabolic and/or gastrointestinal diseases .
  • Industry It is used in producing various chemical intermediates and active pharmaceutical ingredients.

Potential Therapeutic Effects

This compound is investigated for potential therapeutic effects, particularly in developing new drugs. The invention also relates to the use of the above compounds or their pharmaceutically acceptable salts and solvates as modulators of TGR5, preferably as agonists of TGR5 and more preferably as agonists of TGR5 exerting their action locally in the intestine with low or even without systemic exposure . The preferred agonists of the invention have the advantage of enhancing safety and the therapeutic index for potential chronic administration . The medicament is used for the treatment and/or prevention of TGR5 related diseases, such as metabolic and/or gastrointestinal diseases .

Metabolic diseases within the meaning of the present invention include, but are not limited to, type II diabetes, obesity, dyslipidemia such as mixed or diabetic dyslipidemia, hypercholesterolemia, low HDL cholesterol, high LDL cholesterol, hyperlipidemia, hypertriglyceridemia, hypoglycemia, hyperglycemia, glucose intolerance, insulin resistance, hyperinsulinemia hypertension, hyperlipoproteinemia, metabolic syndrome, syndrome X, thrombotic disorders, cardiovascular disease, atherosclerosis and its sequelae including angina, claudication, heart attack, stroke and others, kidney diseases, ketoacidosis, nephropathy, diabetic neuropathy, diabetic retinopathy, nonalcoholic fatty liver diseases such as steatosis or nonalcoholic steatohepatitis (NASH) .

Chemical Reactions

Mechanism of Action

The mechanism of action of 2-Oxo-5-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration.

Comparison with Similar Compounds

Hydrochloride Salt vs. Free Base

The hydrochloride salt (target compound) differs from its free base (CAS 1890186-93-2) by the addition of HCl, which enhances aqueous solubility and stability—a common strategy in pharmaceutical chemistry to improve bioavailability . The free base lacks the chloride ion, reducing its molecular weight by ~28.45 g/mol .

Core Heterocycle Comparison

  • Dihydropyridinone (Target) vs. Oxadiazole: The target’s dihydropyridinone core is a six-membered ring with one ketone group, while 3-(piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole HCl features a five-membered oxadiazole ring (two nitrogens, one oxygen).
  • Dihydropyridinone vs. Pyrrolidinone: The pyrrolidinone in 1-methyl-5-oxopyrrolidine-3-carboxylic acid is a five-membered lactam ring, conferring greater conformational rigidity compared to the larger dihydropyridinone. This may influence binding affinity in biological systems .

Substituent Effects

  • Its spatial orientation varies due to differences in core heterocycles .

Q & A

Advanced Research Question

  • Hazard mitigation : The compound’s hygroscopic nature necessitates glove-box handling to prevent HCl release. Fire risks are managed using CO2_2 extinguishers and flame-retardant PPE .
  • Waste disposal : Neutralization with 10% sodium bicarbonate followed by incineration ensures compliance with EPA guidelines .
  • Exposure limits : Occupational exposure monitoring (via LC-MS of air samples) ensures adherence to ACGIH TLV thresholds (1 mg/m3^3) .

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